ISF-402

Diabetes Insulin Resistance In Vivo Pharmacology

ISF-402 (VHTD-amide) is a zinc-chelating insulin sensitizer. It binds Zn²⁺ (1:1 stoichiometry) to disrupt insulin hexamers, releasing bioactive monomers. Unlike classical sensitizers, it acts via sequence-dependent metal chelation, not nuclear receptors. The Val→Gly substitution relative to GHTD-amide switches metal selectivity from Cu²⁺ to Zn²⁺—making ISF-402 the definitive Zn²⁺-binding control for SAR studies. Validated in insulin-resistant Zucker rats, it enhances co-administered insulin. Procure ISF-402 for studies of zinc-dependent insulin potentiation; sequence specificity makes generic substitution impossible.

Molecular Formula C19H31N7O7
Molecular Weight 469.499
CAS No. 484649-95-8
Cat. No. B608131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISF-402
CAS484649-95-8
SynonymsISF-402;  ISF 402;  ISF402
Molecular FormulaC19H31N7O7
Molecular Weight469.499
Structural Identifiers
SMILESO=C(N)C[C@@H](C(O)=O)NC([C@H]([C@H](O)C)NC([C@H](CC1=CNC=N1)NC([C@H](C(C)C)N)=O)=O)=O
InChIInChI=1S/C19H31N7O7/c1-8(2)14(21)17(30)24-11(4-10-6-22-7-23-10)16(29)26-15(9(3)27)18(31)25-12(19(32)33)5-13(20)28/h6-9,11-12,14-15,27H,4-5,21H2,1-3H3,(H2,20,28)(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,32,33)/t9-,11+,12+,14+,15+/m1/s1
InChIKeyBYWLSTFTCYEFLE-GIEZYDSUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ISF-402 (CAS 484649-95-8) Insulin Sensitizer Tetrapeptide for Diabetes Research Procurement


ISF-402 (CAS 484649-95-8) is a synthetic tetrapeptide with the sequence Val-His-Thr-Asp-amide (VHTD-amide) [1]. It is classified as an insulin sensitizer and functions through a defined molecular mechanism: binding zinc ions (Zn2+) to disrupt zinc-stabilized insulin hexamers [1]. This action enhances the activity of co-administered insulin. The compound is a close analog of the endogenous tetrapeptide GHTD-amide (Gly-His-Thr-Asp-amide), differing by a single amino acid substitution (Val for Gly) [1]. ISF-402 has reached Phase 1 clinical development for Type 2 Diabetes [2].

Why ISF-402 (CAS 484649-95-8) Cannot Be Replaced by Generic Insulin Sensitizers in Research


Generic substitution of ISF-402 is not feasible because its mechanism of action is fundamentally distinct from classical insulin sensitizers like thiazolidinediones or metformin. Instead of modulating nuclear receptors or cellular signaling cascades, ISF-402 acts as a zinc-chelating peptide that directly disperses hexameric insulin into its more bioactive monomeric and dimeric forms [1]. This activity is highly sequence-dependent. The parent compound GHTD-amide, for instance, demonstrates a strong preference for Cu(II) over Zn(II) [2], whereas the single amino acid substitution (Val for Gly) in ISF-402 (VHTD-amide) yields a peptide that potently binds Zn2+ to form a 1:1 complex [1]. This stark functional divergence between near-identical peptides underscores that even minor structural changes drastically alter metal-ion selectivity and, consequently, the biological mechanism. Therefore, procurement must be compound-specific to ensure the intended zinc-mediated insulin potentiation.

ISF-402 (CAS 484649-95-8) Quantitative Evidence for Scientific Differentiation and Procurement


ISF-402 Insulin Potentiation: In Vivo Blood Glucose Reduction vs. Insulin Alone in Zucker Rats

ISF-402 significantly enhances the hypoglycemic effect of co-administered hexameric insulin in vivo. In insulin-resistant Zucker rats, co-injection of ISF-402 with hexameric insulin resulted in blood glucose reductions that were significantly larger than those achieved with insulin alone [1]. The study provides a direct, quantitative comparator baseline of 'insulin alone' versus 'insulin + ISF-402'.

Diabetes Insulin Resistance In Vivo Pharmacology

ISF-402 vs. Lispro Insulin: Comparative In Vitro Potentiation of Insulin Activity

ISF-402 demonstrates preferential potentiation of hexameric insulin over monomeric insulin. In vitro studies show that ISF-402 enhances the activity of hexameric insulin more so than it does monomeric lispro insulin [1]. Furthermore, the insulin-potentiating effect of ISF-402 is markedly reduced when monomeric lispro insulin is used as the substrate instead of hexameric zinc insulin [1].

Insulin Sensitizer In Vitro Assay Peptide

ISF-402 Metal Binding Stoichiometry: Zinc Chelation and Insulin Oligomer Dispersal

ISF-402 functions by binding zinc ions, a key structural component of insulin hexamers. The study demonstrated that peptides containing the HTD-amide sequence (including ISF-402) bind Zn2+ in a concentration-dependent manner, forming a 1:1 Zn:peptide complex [1]. This chelation leads to the direct dispersal of hexameric insulin into dimers and monomers in vitro [1].

Zinc Binding Chelation Peptide Chemistry

ISF-402 vs. GHTD-amide: Single Amino Acid Substitution Alters Metal Chelation Profile

ISF-402 (VHTD-amide) differs from the endogenous peptide GHTD-amide (Gly-His-Thr-Asp-amide) by a single amino acid at the N-terminus. While ISF-402 potently binds Zn2+ and disperses insulin hexamers, studies on GHTD-amide indicate it is a strong Cu(II) chelator but a weak Zn(II) chelator [1]. This demonstrates that the substitution of valine for glycine in ISF-402 dramatically enhances its selectivity for Zn2+ [2].

Structure-Activity Relationship Peptide Analog Metal Chelation

Key Research Applications for ISF-402 (CAS 484649-95-8) in Diabetes and Insulin Biology


Investigating Insulin Hexamer Dispersal and Bioavailability

ISF-402 is the ideal tool for studies aimed at understanding the role of zinc-insulin hexamers in insulin bioavailability and signaling. Its defined 1:1 Zn:peptide binding stoichiometry allows for precise, quantitative investigation of hexamer dispersal kinetics and the resulting increase in monomeric/dimeric insulin available for receptor binding [1].

In Vivo Potentiation of Co-Administered Insulin in Preclinical Models

For in vivo research, ISF-402 should be procured for studies where enhancement of exogenous insulin action is required. The demonstrated ability of ISF-402 to significantly increase the blood glucose-lowering effect of co-injected insulin in insulin-resistant Zucker rats provides a validated preclinical model [1].

Differentiating Zinc-Dependent vs. Copper-Dependent Peptide Activities

ISF-402 serves as a critical comparator molecule in structure-activity relationship (SAR) studies of metal-chelating peptides. Researchers investigating the divergent metal selectivities of the VHTD-amide and GHTD-amide families should use ISF-402 as the definitive Zn2+-binding control, contrasting with the Cu2+-preferring activity of GHTD-amide [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ISF-402

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.